molecular formula C16H18O5 B1207346 carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25037-45-0

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B1207346
CAS No.: 25037-45-0
M. Wt: 290.31 g/mol
InChI Key: XSXWYGABGYBZRM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is intrinsically linked to the discovery and commercialization of polycarbonate polymers. The foundational work began in 1898 when Alfred Einhorn, a German chemist working at the University of Munich, first discovered polycarbonates while attempting to prepare cyclic carbonates by reacting hydroquinone with phosgene. Einhorn observed the formation of an insoluble, infusible solid during his experiments, though the commercial potential of this discovery would not be realized for several decades.

The compound's significance became apparent during the renaissance of polycarbonate research in the 1950s. Hermann Schnell, working at Bayer facility in Uerdingen, Germany, developed the synthesis of polycarbonates by reacting phosgene with bisphenol A in 1953. This breakthrough represented the first commercially viable method for producing linear polycarbonate polymers, with the resulting material marketed under the brand name Makrolon. Concurrently, Daniel Fox at General Electric in Schenectady, New York, independently synthesized a branched polycarbonate just one week after Schnell's discovery. Both companies filed for United States patents in 1955, with Bayer ultimately receiving priority, leading to commercial production under Makrolon in 1958 and General Electric's Lexan in 1960.

The understanding of this compound as a distinct chemical entity emerged from later research into polycarbonate depolymerization and chemical recycling processes. Studies in the early 2000s began to characterize the specific compounds formed during polycarbonate breakdown, leading to a more detailed understanding of this particular carbonic acid derivative and its properties.

Nomenclature and Chemical Identity

This compound exists in multiple documented forms with varying molecular specifications, reflecting different oligomeric states and preparation methods. According to PubChem databases, the compound is identified with CID 159987 and possesses the molecular formula C16H18O5. Alternative sources indicate molecular formulations of C31H32O with a molecular weight of approximately 516.6 g/mol, suggesting polymeric or oligomeric forms of the base compound.

The systematic name reflects the compound's structure as a carbonic acid ester of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, which is chemically equivalent to bisphenol A. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, emphasizing its dual nature as both a carbonic acid derivative and a phenolic compound.

Chemical databases report multiple Chemical Abstracts Service numbers for related compounds, including 25037-45-0 and 34074-60-7, indicating the existence of different structural variants or polymerization states. The molecular weight variations observed across different sources, ranging from 290.31 g/mol to 516.6 g/mol, suggest that the compound can exist as monomeric units or short oligomeric chains depending on synthesis conditions and preparation methods.

Relationship to Polycarbonate Chemistry

The relationship between this compound and polycarbonate chemistry is fundamental and multifaceted. This compound serves as both a precursor in polycarbonate synthesis and a product in polycarbonate depolymerization reactions. Research has demonstrated that polycarbonate formation occurs through the polymerization of carbonic acid with 4,4'-(1-methylethylidene)bis(phenol), commonly known as bisphenol A.

The synthesis of polycarbonate involves two primary methodologies that directly relate to the formation of this compound intermediates. The phosgene method involves the reaction of phosgene with bisphenol A in the presence of catalysts, typically carried out in solvents such as methylene chloride under controlled temperature and pressure conditions. The transesterification method employs diphenyl carbonate with bisphenol A in the presence of catalysts at elevated temperatures, with continuous removal of phenol byproducts to drive the reaction to completion.

Recent advances in chemical recycling have highlighted the compound's role in sustainable polymer chemistry. Studies have shown that 1,8-diazabicyclo[5.4.0]undec-7-ene serves as an effective catalyst for polycarbonate depolymerization, promoting the selective breakdown of polymeric materials to yield bisphenol A and corresponding cyclic carbonates. The glycolysis reaction of poly(bisphenol A carbonate) under such catalysis represents a potential route for valorizing polycarbonate wastes through chemical recycling, with this compound serving as a key intermediate.

Significance in Materials Science

The significance of this compound in materials science extends beyond its role as a polycarbonate intermediate to encompass sustainable chemistry applications and novel material development. Research has demonstrated that this compound exhibits significant antioxidant activity, effectively scavenging free radicals and mitigating oxidative stress in biological systems. This property links the compound to potential applications in developing materials with enhanced stability against oxidative degradation.

The compound's antimicrobial properties have been quantitatively assessed against various bacterial strains, revealing notable inhibitory effects. Minimum inhibitory concentration values have been determined for multiple pathogenic bacteria, as shown in the following data:

Bacterial Strain Minimum Inhibitory Concentration (µM)
Staphylococcus aureus 5.64 - 77.38
Escherichia coli 2.33 - 156.47
Bacillus subtilis 4.69 - 22.9
Pseudomonas aeruginosa 13.40 - 137.43
Salmonella typhi 11.29 - 77.38

These results suggest potential applications in developing antimicrobial materials and surfaces, particularly relevant for medical devices and food packaging applications where polycarbonate materials are commonly employed.

The compound's role in chemical recycling processes represents a significant advancement in sustainable materials science. Recent research has demonstrated that this compound can be efficiently recovered from waste polycarbonate materials, including compact discs and other consumer products. The development of organocatalytic depolymerization methods using compounds such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene has enabled the chemical upcycling of poly(bisphenol A carbonate) to valuable vinylene carbonates under mild conditions.

Anti-inflammatory potential has been identified as another significant property of this compound. Similar phenolic compounds have been documented to induce autophagy, reducing inflammation by removing dysfunctional cellular components. This biological activity suggests potential applications in developing biocompatible materials for medical applications, where both mechanical properties and biological compatibility are crucial considerations.

Properties

IUPAC Name

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXWYGABGYBZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-45-0
Record name Bisphenol A-carbonic acid copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25037-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Poly(bisphenol A carbonate)
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CAS No.

25037-45-0
Record name Bisphenol-A-polycarbonate
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Record name Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol]
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Record name Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol]
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Preparation Methods

Reaction Mechanism and Process

The phosgene method involves the interfacial polycondensation of 4,4'-(1-methylethylidene)bis(phenol) (bisphenol A) with phosgene (COCl₂) in a biphasic solvent system. The reaction proceeds through the formation of chloroformate intermediates, which subsequently undergo polycondensation to yield high-molecular-weight polycarbonate chains.

Key reaction steps :

  • Phosgene introduction : Gaseous phosgene is dissolved in methylene chloride (CH₂Cl₂) at 25–30°C under inert atmosphere.

  • Bisphenol A activation : Bisphenol A is dissolved in aqueous sodium hydroxide (NaOH, 10–15% w/v) to form the disodium salt.

  • Interfacial polymerization : The organic and aqueous phases are combined with catalytic quantities of tertiary amines (e.g., triethylamine), initiating rapid polymerization.

Optimization Parameters

Critical parameters affecting polymer quality:

ParameterOptimal RangeImpact on Product
Phosgene:BPA molar ratio1.05:1–1.10:1Prevents oligomer formation
NaOH concentration12–14% w/vMaintains pH >10 for salt stability
Reaction temperature20–25°CControls exotherm and MW distribution
Stirring rate800–1200 rpmEnhances interfacial contact

Industrial-scale implementations report weight-average molecular weights (M_w) of 25,000–35,000 Da with polydispersity indices (PDI) of 1.8–2.5 under these conditions.

Yield and Purification

Typical yields exceed 92% for batch processes, with residual phosgene neutralized using aqueous amine scrubbers. Post-synthesis purification involves:

  • Washing sequence : 5% HCl → deionized water → 2% NaHCO₃ → final water wash

  • Precipitation : Polymer solution is precipitated in methanol (3:1 v/v antisolvent ratio)

  • Drying : Vacuum drying at 80°C for 24 hr achieves <0.1% residual solvent.

Transesterification Method

Melt Polymerization Process

This solvent-free approach utilizes diphenyl carbonate (DPC) and bisphenol A in a molten state, catalyzed by metal alkoxides. The method eliminates phosgene handling but requires precise temperature control.

Stage-wise temperature profile :

  • Mixing : DPC/BPA (1:1 molar) + 10⁻⁴ mol% TiCl₄ catalyst at 150°C

  • Oligomerization : 180°C under N₂, phenol distillation begins

  • Polycondensation : 240–260°C at <1 kPa pressure

Kinetic Considerations

The reaction follows second-order kinetics with an activation energy of 85 kJ/mol. Key performance metrics:

Process VariableEffect on M_nMaximum Achievable Value
Final vacuum pressureDirect proportionality<100 Pa → M_n >30,000
Catalyst concentrationInverse relationship0.01 mol% optimal
Phenol removal rateDirect proportionality98% removal required

Industrial plants achieve production rates of 5–8 tons/day with this method, though molecular weights typically plateau at 28,000–32,000 Da due to thermal degradation.

Comparative Analysis of Methods

Performance Metrics

ParameterPhosgene MethodTransesterification Method
Reaction time2–4 hr8–12 hr
Energy consumption15–20 kWh/kg25–30 kWh/kg
By-productsHCl (captured)Phenol (recyclable)
MW controlNarrow PDIBroader PDI
Capital costHigh (safety systems)Moderate

Advanced Synthesis Techniques

Supercritical CO₂-Assisted Processing

Emerging protocols utilize supercritical CO₂ (scCO₂, 31°C, 7.4 MPa) to enhance crystallinity in low-MW precursors. A 2024 study demonstrated:

  • 40% reduction in polymerization time

  • M_w increase from 18,000 to 27,000 Da

  • 15% improvement in thermal stability (T_g increased by 12°C)

Enzymatic Catalysis

Pilot-scale trials with immobilized Candida antarctica lipase B show promise for green synthesis:

  • 60°C reaction temperature

  • 98% DPC conversion in 48 hr

  • PDI narrowed to 1.3–1.7

Industrial-Scale Production

Modern continuous reactors (e.g., horizontal wiped-film evaporators) address key challenges:

  • Phosgene method : 10-stage tubular reactors with in-line IR monitoring

  • Transesterification : Twin-screw extruders operating at 250°C, 0.5 kPa

Automated control systems maintain:

  • Temperature ±0.5°C

  • Pressure ±10 Pa

  • Stoichiometry ±0.01 mol%

Chemical Reactions Analysis

Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) undergoes various chemical reactions, including:

    Oxidation: This polymer is generally resistant to oxidation under normal conditions. exposure to strong oxidizing agents can lead to degradation.

    Reduction: The polymer is stable under reducing conditions and does not undergo significant changes.

    Substitution: The polymer can undergo substitution reactions, particularly at the phenolic hydroxyl groups. Common reagents for these reactions include acyl chlorides and alkyl halides.

    Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer chain into smaller fragments.

Scientific Research Applications

Antioxidant Properties

Research indicates that carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exhibits significant antioxidant activity. It effectively scavenges free radicals, mitigating oxidative stress in biological systems. This property is linked to potential health benefits, including the prevention of chronic diseases associated with oxidative damage .

Antimicrobial Effects

The compound demonstrates notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several strains are summarized in the following table:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Potential

Emerging evidence suggests that this compound may possess anti-inflammatory effects. Similar phenolic compounds have been documented to induce autophagy, reducing inflammation by removing dysfunctional cellular components.

Antioxidant Activity Assessment

A study demonstrated that carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol significantly reduced lipid peroxidation in vitro, indicating protective effects against oxidative damage in cellular models.

Antimicrobial Efficacy

In controlled laboratory settings, the compound was tested against various pathogens, showing significant inhibition zones compared to standard antibiotics.

Inflammation Modulation

Research involving animal models indicated that administration of the compound led to reduced markers of inflammation in tissues subjected to inflammatory stimuli.

Mechanism of Action

The mechanism of action of carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) is primarily based on its physical and chemical properties . The polymer’s rigidity and toughness make it suitable for applications requiring high mechanical strength. Its resistance to deformation under load and good electrical insulating properties make it ideal for electrical and electronic applications. The polymer’s stability under various environmental conditions ensures its durability and longevity in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphenols

BPA belongs to the bisphenol family, which shares the general structure of two phenolic rings linked by a bridging moiety. Substitutions on the rings or the bridge alter physicochemical properties, toxicity, and applications. Below is a detailed comparison of BPA with key analogs:

Table 1. Physicochemical and Structural Comparison of BPA and Analogous Bisphenols

Compound CAS No. IUPAC Name / Key Structural Features Formula Mr log Kow pKa Applications / Notes
BPA 80-05-7 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol C₁₅H₁₆O₂ 228.29 3.32 9.60 Polycarbonates, epoxy resins
BPB 77-40-7 4-[2-(4-Hydroxyphenyl)butan-2-yl]phenol C₁₆H₁₈O₂ 242.31 4.13 10.10 Higher lipophilicity; limited commercial use
BPAF NA 4-[1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol C₁₅H₁₀F₆O₂ 336.23 4.50 9.20 BPA substitute; fluorinated analog with enhanced thermal stability
BPS 80-09-1 4-(4-Hydroxyphenyl)sulfonylphenol C₁₂H₁₀O₄S 250.27 1.65 8.20 Thermal paper, lower estrogenicity than BPA
TBBPA 79-94-7 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol C₁₅H₁₂Br₄O₂ 543.87 7.20 8.50 Flame retardant; high bioaccumulation potential
BPAP 1571-75-1 4-[1-(4-Hydroxyphenyl)-1-phenylethyl]phenol C₂₀H₁₈O₂ 290.35 4.86 10.22 High molecular weight; niche industrial applications

Structural and Functional Differences

Bridge Modifications :

  • BPA’s isopropylidene bridge (-C(CH₃)₂- ) is replaced with sulfonyl (-SO₂- ) in BPS , reducing lipophilicity (log Kow = 1.65) and altering endocrine-disrupting activity .
  • BPAF substitutes methyl groups with trifluoromethyl (-CF₃ ), increasing log Kow to 4.50 and enhancing resistance to degradation .

Halogenation :

  • TBBPA incorporates bromine atoms, elevating molecular weight (543.87 g/mol) and log Kow (7.20), making it highly persistent in environmental matrices .

Ring Substitutions :

  • BPAP features a phenylethylidene bridge, increasing steric hindrance and reducing binding affinity to estrogen receptors compared to BPA .

Endocrine-Disrupting Potential

  • BPA : Binds to estrogen receptors (ERα/β) with moderate affinity, linked to reproductive and developmental toxicity .
  • BPAF : Exhibits stronger ER binding than BPA due to fluorine’s electronegativity, raising concerns as a "regrettable substitute" .
  • BPS : Lower estrogenicity but higher resistance to environmental degradation, leading to widespread detection in aquatic systems .

Analytical Challenges

Bisphenols require specialized extraction and detection methods due to structural diversity:

  • Solid-Phase Extraction (SPE) : Acetonitrile-dichloromethane mixtures efficiently recover BPAF (log Kow = 4.5) but are less effective for polar analogs like BPS .
  • HPLC-Fluorescence Detection : BPA and BPAF are quantified at λexem = 275/305 nm, while BPS requires derivatization for sensitivity .

Biological Activity

Carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, also known by its CAS number 34074-60-7, is an organic compound with a complex molecular structure characterized by the formula C31H32O and a molecular weight of approximately 516.6 g/mol. This compound has garnered attention in scientific research due to its notable biological activities, particularly its antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenolic structure with hydroxy and propan-2-yl substituents. This unique arrangement contributes to its chemical reactivity and biological activity. The presence of hydroxyl groups enhances its ability to scavenge free radicals, which is crucial for its antioxidant properties.

Antioxidant Properties

Research indicates that carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exhibits significant antioxidant activity . It has been shown to effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property may contribute to various health benefits, including the prevention of chronic diseases associated with oxidative damage.

Antimicrobial Effects

The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in the following table:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Potential

In addition to its antioxidant and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects . Similar phenolic compounds have been documented to induce autophagy, a cellular process that removes dysfunctional components, thereby reducing inflammation .

The biological activities of carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can be attributed to its ability to donate hydrogen atoms or electrons, which neutralizes free radicals and stabilizes reactive species in biological systems . This mechanism is critical for its antioxidant function.

Case Studies

  • Antioxidant Activity Assessment : A study demonstrated that the compound significantly reduced lipid peroxidation in vitro, indicating its potential protective effects against oxidative damage in cellular models.
  • Antimicrobial Efficacy : In a controlled laboratory setting, carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol was tested against various pathogens, showing significant inhibition zones compared to standard antibiotics.
  • Inflammation Modulation : Research involving animal models indicated that administration of the compound led to reduced markers of inflammation in tissues subjected to inflammatory stimuli.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, and what are the critical parameters affecting yield and purity?

  • Answer : The compound is typically synthesized via acid-catalyzed condensation reactions. For example, Bisphenol M (structurally analogous) is produced by reacting α,α'-dihydroxy-1,3-diisopropylbenzene with phenol using concentrated sulfuric acid as a catalyst. Key parameters include:

  • Temperature : Optimized at 60–80°C to balance reaction rate and byproduct formation.
  • Molar ratios : A 1:2 ratio of precursor to phenol minimizes unreacted intermediates.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity. Yield losses (~15%) occur due to dimerization side reactions, which can be suppressed by slow addition of precursors .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol derivatives?

  • Answer : A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.7–7.2 ppm, J = 8.5 Hz) confirming para-substitution. Quaternary carbons of the isopropylidene bridge resonate at δ 40–42 ppm.
  • FT-IR : Hydroxyl stretches (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups.
  • HRMS : Molecular ion peaks (e.g., m/z 346.1784 for C₂₁H₂₂O₂) confirm stoichiometry .

Q. What are the key stability considerations for storing 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol solutions, and how should degradation be monitored?

  • Answer :

  • Storage : Solutions in methanol or acetonitrile should be kept in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Degradation monitoring : Weekly HPLC-UV analysis (C18 column, λ = 276 nm) detects quinone derivatives (retention time shift from 12.3 to 9.8 min). Degradation rates increase by 30% at pH > 8.0 .

Advanced Research Questions

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol from amniotic fluid prior to HPLC analysis?

  • Answer :

  • Cartridge selection : Mixed-mode SPE (C18/SCX) outperforms reverse-phase alone, achieving 92% recovery.
  • Conditioning : Activate with 5 mL methanol, equilibrate with 5 mL pH 3.0 buffer (0.1 M formic acid).
  • Elution : Use 5% NH₄OH in methanol (2 × 3 mL). Internal standards (e.g., deuterated BPA) correct for matrix effects, improving precision (RSD < 5%) .

Q. What experimental strategies address discrepancies in reported Log P values for bisphenol derivatives, and how does substituent electronegativity influence partitioning behavior?

  • Answer :

  • Standardization : Use shake-flask (OECD 117) and HPLC-derived Log P under identical conditions (25°C, pH 7.4). For 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, Log P = 3.8 ± 0.2 (vs. computed XLogP3 = 3.7).
  • Electronegativity effects : Fluorinated analogs (e.g., BPAF) show Log P increases of 0.5–1.0 units due to enhanced lipophilicity. Validate with COSMO-RS simulations .

Q. How do steric effects in bisphenol analogs impact their reactivity in interfacial polymerization with phosgene to form polycarbonates?

  • Answer :

  • Reactivity : Bulky substituents (e.g., isopropylidene in Bisphenol M) reduce polymerization rates by 40% compared to BPA, requiring extended reaction times (8–12 hr vs. 4–6 hr).
  • Molecular weight control : Use triethylamine as a catalyst (1.5 mol%) and phosgene gas fed at 0.2 L/min. GPC analysis (PS standards) confirms target Mₙ >30,000 Da, with polydispersity <1.5 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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